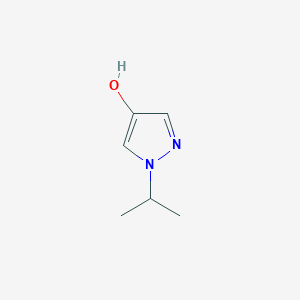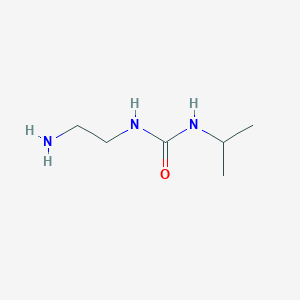
2-乙酰基-3-甲基吡啶
描述
2-Acetyl-3-methylpyridine is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, characterized by the presence of an acetyl group at the second position and a methyl group at the third position of the pyridine ring. This compound is known for its distinctive odor and is used in various chemical and industrial applications.
科学研究应用
2-Acetyl-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
作用机制
Target of Action
It is structurally similar to 3-methylpyridine, which is known to interact with enzymes such as collagenase 3 and stromelysin-1 . These enzymes play crucial roles in various biological processes, including tissue remodeling and inflammation.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Pyridine derivatives are known to undergo various transformations under the influence of microorganisms, including oxidation, reduction, hydrolysis, and destruction of the aromatic ring . These transformations can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized by various enzymatic processes .
Result of Action
Based on its structural similarity to other pyridine derivatives, it may have potential effects on cellular processes such as signal transduction, gene expression, and cell proliferation .
Action Environment
The action, efficacy, and stability of 2-Acetyl-3-methylpyridine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present. For instance, certain enzymes or cofactors may be required for the compound to exert its effects .
生化分析
Biochemical Properties
2-Acetyl-3-methylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. In this reaction, 2-Acetyl-3-methylpyridine interacts with amino acids, leading to the formation of complex flavor compounds. Additionally, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body .
Cellular Effects
2-Acetyl-3-methylpyridine has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of certain receptors and enzymes. For instance, it has been found to interact with G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the outside of the cell to the inside. This interaction can lead to changes in gene expression and cellular metabolism. Furthermore, 2-Acetyl-3-methylpyridine has been reported to induce oxidative stress in certain cell types, which can impact cell function and viability .
Molecular Mechanism
The molecular mechanism of 2-Acetyl-3-methylpyridine involves its interaction with various biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, 2-Acetyl-3-methylpyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetyl-3-methylpyridine can change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to high temperatures or light. Over time, this degradation can lead to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that prolonged exposure to 2-Acetyl-3-methylpyridine can lead to changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-Acetyl-3-methylpyridine vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on overall health and cellular function. At higher doses, it can induce toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the adverse effects become significant. These toxic effects are likely due to the compound’s ability to induce oxidative stress and disrupt normal cellular processes .
Metabolic Pathways
2-Acetyl-3-methylpyridine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, 2-Acetyl-3-methylpyridine can influence the metabolism of other compounds by modulating the activity of enzymes involved in their breakdown .
Transport and Distribution
Within cells and tissues, 2-Acetyl-3-methylpyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, it can interact with specific transporters and binding proteins that facilitate its movement within the body. The distribution of 2-Acetyl-3-methylpyridine can affect its localization and accumulation in different tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Acetyl-3-methylpyridine can impact its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 2-Acetyl-3-methylpyridine in these compartments can influence various biochemical processes, including protein synthesis and energy production .
准备方法
Synthetic Routes and Reaction Conditions: 2-Acetyl-3-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-acetylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 2-acetyl-3-methylpyridine.
Industrial Production Methods: In industrial settings, 2-acetyl-3-methylpyridine is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or nickel can facilitate the reaction, making it more efficient and cost-effective.
化学反应分析
Types of Reactions: 2-Acetyl-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acetyl or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 2-(1-Hydroxyethyl)-3-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
相似化合物的比较
2-Acetylpyridine: Lacks the methyl group at the third position.
3-Methylpyridine: Lacks the acetyl group at the second position.
2-Methylpyridine: Has a methyl group at the second position instead of the third.
Uniqueness: 2-Acetyl-3-methylpyridine is unique due to the presence of both an acetyl and a methyl group on the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
属性
IUPAC Name |
1-(3-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYISHRLXIIZBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517259 | |
| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85279-30-7 | |
| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methylpyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)



![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)




